2-(2,4-Dihydroxyphenyl)-8-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
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Overview
Description
Sophoraflavanone C is a prenylated flavonoid compound isolated from the roots of the plant Sophora flavescens, which belongs to the Fabaceae family. This compound is known for its diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. It has garnered significant attention in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sophoraflavanone C can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of naringenin, a flavanone, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions.
Industrial Production Methods: Industrial production of Sophoraflavanone C involves the extraction of the compound from the roots of Sophora flavescens. The roots are dried, ground, and subjected to solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate Sophoraflavanone C.
Types of Reactions:
Oxidation: Sophoraflavanone C can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of Sophoraflavanone C can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced flavonoid derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl groups, using reagents like acyl chlorides or alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products:
Oxidation: Oxidized flavonoid derivatives with additional hydroxyl or carbonyl groups.
Reduction: Reduced flavonoid derivatives with fewer double bonds.
Substitution: Substituted flavonoid derivatives with acyl or alkyl groups attached to the hydroxyl positions.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other bioactive flavonoids.
Biology: Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant activities.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells and inhibiting tumor growth.
Industry: Potential use in the development of natural preservatives and antimicrobial agents for food and cosmetic products.
Mechanism of Action
Sophoraflavanone C exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Anticancer: Induces apoptosis in cancer cells by activating caspases and modulating the expression of apoptosis-related proteins like Bcl-2 and Bax.
Antibacterial: Disrupts bacterial cell membranes and inhibits the synthesis of essential bacterial proteins.
Comparison with Similar Compounds
Sophoraflavanone C is unique among prenylated flavonoids due to its specific structural features and biological activities. Similar compounds include:
Sophoraflavanone G: Another prenylated flavonoid from Sophora flavescens with similar anti-inflammatory and anticancer properties.
Kurarinone: Known for its strong antibacterial and anticancer activities.
Kushenols A and I: Prenylated flavonoids with estrogenic activity and potential therapeutic applications.
Sophoraflavanone C stands out due to its balanced profile of biological activities and its potential for therapeutic applications in multiple fields.
Properties
IUPAC Name |
2-(2,4-dihydroxyphenyl)-8-(3,7-dimethylocta-2,6-dienyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-9-18-20(28)12-21(29)24-22(30)13-23(31-25(18)24)17-10-8-16(26)11-19(17)27/h5,7-8,10-12,23,26-29H,4,6,9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIROMZFSIGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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